

Biological activity of N-Demethylroxithromycin

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Compound of Interest

Compound Name: *N-Demethylroxithromycin*

CAS No.: 118267-18-8

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Technical Guide: Biological Activity & Profiling of **N-Demethylroxithromycin**

Executive Summary & Chemical Identity

N-Demethylroxithromycin (often designated as metabolite M3) is a secondary metabolite of the semi-synthetic macrolide antibiotic roxithromycin. While roxithromycin itself is designed for enhanced stability and pharmacokinetics compared to erythromycin, its metabolic breakdown yields derivatives with distinct biological profiles.

Unlike its counterpart O-demethylroxithromycin (which retains significant antibacterial potency), **N-Demethylroxithromycin** exhibits a marked reduction in antimicrobial activity.^[1] Its primary significance in drug development lies not as a therapeutic candidate, but as a critical biomarker for CYP3A4-mediated metabolism and a reference standard for impurity profiling in pharmaceutical manufacturing.

Feature	Specification
Chemical Name	N-Demethylroxithromycin
Molecular Formula	C40H74N2O15
Molecular Weight	~823.02 g/mol
Parent Compound	Roxithromycin (C41H76N2O15)
Metabolic Origin	CYP3A4-mediated N-demethylation (Liver)
Primary Activity	Weak Antibacterial; CYP3A4 Interaction Probe

Structural Basis of Activity (SAR)

The biological activity of macrolides hinges on the macrocyclic lactone ring and its attached sugars: cladinose and desosamine.

- **The Critical Desosamine Interaction:** The tertiary amine on the desosamine sugar is essential for binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This interaction blocks the polypeptide exit tunnel, halting protein synthesis.
- **Impact of Demethylation:** The removal of a methyl group from this nitrogen (N-demethylation) alters the basicity and steric profile of the desosamine moiety.
 - **Result:** This structural change significantly weakens the hydrogen bonding and electrostatic interactions required for high-affinity ribosomal binding. Consequently, **N-Demethylroxithromycin** shows a >10-fold reduction in antibacterial potency compared to the parent drug.

Antimicrobial Profile

While specific MIC values vary by strain, comparative studies consistently rank **N-Demethylroxithromycin** as significantly less potent than roxithromycin.

Comparative Potency Table

Compound	Relative Potency	Activity vs. <i>S. aureus</i>	Mechanism of Action
Roxithromycin	Baseline (100%)	High (MIC ~1-4 µg/mL)	50S Ribosome Inhibition
O-Demethylroxithromycin	High (~90-100%)	Comparable to Parent	50S Ribosome Inhibition
N-Demethylroxithromycin	Low (<10-20%)	Weak / Inactive	Reduced Ribosomal Affinity
Decladinose-roxithromycin	Negligible	Inactive	Loss of Cladinose Sugar

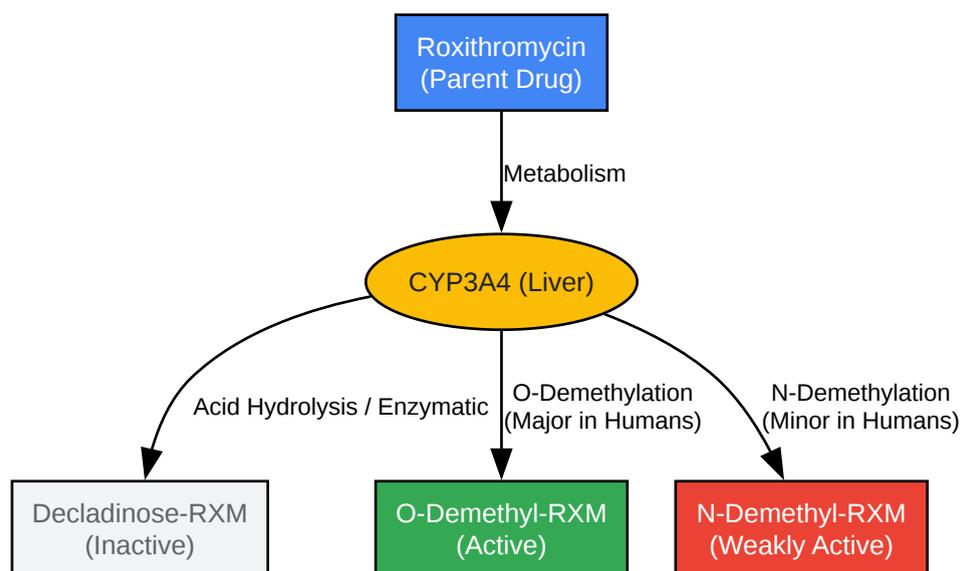
Key Insight: Researchers should treat **N-Demethylroxithromycin** primarily as a metabolic indicator rather than an active antimicrobial agent. In potency assays, it serves as a negative control for structural integrity of the desosamine amine.

Pharmacokinetics & Metabolism

N-Demethylroxithromycin is formed via oxidative demethylation, primarily catalyzed by the Cytochrome P450 3A (CYP3A) subfamily.

- Human Metabolism: In humans, N-demethylation is a minor pathway compared to O-demethylation or decladinose formation.
- Rat Metabolism: In rat models, N-demethylation is more predominant, mediated by CYP3A1/2B1.[2]
- Inhibition Potential: Unlike troleandomycin or erythromycin, which form stable, inhibitory nitroso-alkene complexes with CYP3A4 (leading to drug-drug interactions), **N-Demethylroxithromycin** is a weak inhibitor. It forms P450-metabolite complexes inefficiently, making it less likely to cause clinically significant metabolic inhibition.

Visualizing the Metabolic Pathway



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Figure 1: Metabolic fate of Roxithromycin.[1][3] N-Demethyl-RXM (Red) represents a minor pathway in humans with significantly reduced biological activity.[1]

Experimental Protocols

To study **N-Demethylroxithromycin**, researchers typically require isolation from biological matrices or synthesis. Below are the standard workflows for detection and activity verification.

Protocol A: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

- Preparation: Dissolve **N-Demethylroxithromycin** standard in minimal DMSO (<1% final conc).
- Inoculum: Prepare *S. aureus* (ATCC 29213) suspension at CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Dilution: Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL) in 96-well plates.
- Control: Include Roxithromycin parent as a positive control and a solvent blank.

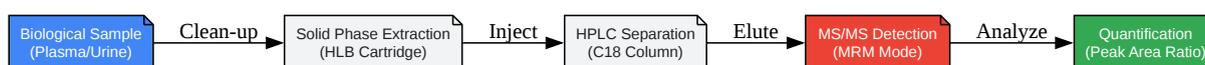
- Incubation: 37°C for 16–20 hours (aerobic).
- Readout: Determine the lowest concentration with no visible growth.
 - Expected Result: N-Demethyl MIC >> Roxithromycin MIC.

Protocol B: HPLC-MS/MS Detection

For pharmacokinetic profiling.

- Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.5) gradient.
- Detection: MS/MS in Positive Electrospray Ionization (ESI+) mode.
- Transitions:
 - Roxithromycin: m/z 837.5 → 158.2
 - **N-Demethylroxithromycin**: m/z 823.5 → 144.2 (Shift corresponds to loss of -CH₃ group).

Experimental Workflow Diagram



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Figure 2: Analytical workflow for isolating and quantifying **N-Demethylroxithromycin** from biological matrices.

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